Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride
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Overview
Description
Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the 2-azabicyclo[2.2.2]octane family, which is known for its unique bicyclic structure. The compound has significant potential in various fields, including drug discovery and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride typically involves the enantioselective construction of the 2-azabicyclo[2.2.2]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often rely on large-scale synthetic routes that ensure high yield and purity. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the arrangement of the nitrogen atom and the ring system.
8-Azabicyclo[3.2.1]octane: This compound is another member of the azabicyclo family and is used in the synthesis of tropane alkaloids.
Properties
Molecular Formula |
C10H18ClNO2 |
---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-7-3-5-8(11-9)6-4-7;/h7-9,11H,2-6H2,1H3;1H |
InChI Key |
FIWZUSAHLMHNIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CCC(N1)CC2.Cl |
Origin of Product |
United States |
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